2-(2-Chloroethyl)pyrazine hydrochloride
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Overview
Description
2-(2-Chloroethyl)pyrazine hydrochloride is an organic compound that belongs to the class of pyrazines. It is characterized by the presence of a chloroethyl group attached to the pyrazine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)pyrazine hydrochloride typically involves the reaction of pyrazine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)pyrazine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the pyrazine ring can lead to the formation of dihydropyrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the pyrazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-(2-aminoethyl)pyrazine derivatives, while oxidation reactions can produce pyrazine N-oxides.
Scientific Research Applications
2-(2-Chloroethyl)pyrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)pyrazine hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)pyridine hydrochloride: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-(2-Chloroethyl)pyridine hydrochloride: Another related compound with a pyridine ring and a chloroethyl group.
Uniqueness
2-(2-Chloroethyl)pyrazine hydrochloride is unique due to its specific pyrazine ring structure, which imparts distinct chemical and biological properties. The presence of the chloroethyl group allows for versatile chemical modifications, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C6H8Cl2N2 |
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Molecular Weight |
179.04 g/mol |
IUPAC Name |
2-(2-chloroethyl)pyrazine;hydrochloride |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-2-1-6-5-8-3-4-9-6;/h3-5H,1-2H2;1H |
InChI Key |
GUVKBZQIAQOBKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CCCl.Cl |
Origin of Product |
United States |
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